![molecular formula C13H18N4O5S B3013700 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-62-0](/img/structure/B3013700.png)
8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . These types of compounds have been studied for their potential pharmacological activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Scientific Research Applications
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) investigated N-halamine-coated cotton for antimicrobial and detoxification applications, synthesizing a precursor similar to the compound . The coated cotton showed efficacy against Staphylococcus aureus and Escherichia coli O157:H7, also displaying the potential to oxidize chemical mustard simulants to less toxic derivatives (Ren et al., 2009).
Structural Analysis and Crystallography
Another study focused on the crystal structure of alaptide, which shares structural similarities with the compound of interest, providing insights into the molecular configuration and potential interactions in the crystal lattice (Rohlíček et al., 2010).
Novel Synthesis Methods
Jiang and Zeng (2016) explored the synthesis and crystal structures of two new oxaspirocyclic compounds, showcasing methods that could be applicable to synthesizing and analyzing compounds like 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Jiang & Zeng, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2h)-one, have been found to inhibitBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
Similar compounds have been shown to inhibit brd4 by binding to its bromodomains, thereby preventing it from interacting with acetylated histones and non-histones . This inhibition can lead to changes in gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
Brd4, a potential target of this compound, is involved in various cellular processes, including chromatin remodeling, dna damage repair, and cell-cycle control . Inhibition of BRD4 can therefore affect these pathways and their downstream effects .
Result of Action
Inhibition of brd4 by similar compounds has been shown to modulate the expression of certain genes, induce dna damage, inhibit cell migration and colony formation, and arrest the cell cycle at the g1 phase .
properties
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-8-10(9(2)22-15-8)23(20,21)17-6-4-13(5-7-17)11(18)16(3)12(19)14-13/h4-7H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHJWGZBVCIEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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